molecular formula C12H11NO B14717329 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole CAS No. 13243-54-4

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

Cat. No.: B14717329
CAS No.: 13243-54-4
M. Wt: 185.22 g/mol
InChI Key: DICLDVWWWGBOOB-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted cyclopentanone with hydroxylamine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

13243-54-4

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

InChI

InChI=1S/C12H11NO/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)14-13-12/h1-3,5-6H,4,7-8H2

InChI Key

DICLDVWWWGBOOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ON=C2C3=CC=CC=C3

Origin of Product

United States

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